GC7 Sulfate

Deoxyhypusine Synthase eIF5A Hypusination Enzyme Kinetics

Researchers investigating eIF5A-dependent translation face the challenge of selectively blocking the initial, rate-limiting hypusination step without off-target metal-chelation effects seen with DOHH inhibitors. GC7 Sulfate directly inhibits deoxyhypusine synthase (DHPS) at the spermidine-binding site with a Ki of 9.7 nM, providing >1,000-fold greater potency than downstream alternatives. • Complete DHPS blockade at 1-10 µM, enabling unambiguous dissection of hypusine-dependent processes. • Aqueous solubility (3-5 mg/mL) supports in vivo dosing (0.9-10 mg/kg) without organic co-solvents. • Synergizes with DFMO and ADI-PEG20 in preclinical cancer models, facilitating combination-strategy validation.

Molecular Formula C8H22N4O4S
Molecular Weight 270.35 g/mol
Cat. No. B1139278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGC7 Sulfate
Molecular FormulaC8H22N4O4S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESC(CCCN)CCCN=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C8H20N4.H2O4S/c9-6-4-2-1-3-5-7-12-8(10)11;1-5(2,3)4/h1-7,9H2,(H4,10,11,12);(H2,1,2,3,4)
InChIKeyMDDOWYFCKAAANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GC7 Sulfate: DHPS Inhibitor for eIF5A Hypusination


GC7 Sulfate (N1-Guanyl-1,7-diaminoheptane sulfate) is a spermidine analog and competitive inhibitor of deoxyhypusine synthase (DHPS) . By targeting the spermidine-binding site of DHPS, it blocks the first step of eukaryotic translation initiation factor 5A (eIF5A) hypusination—a unique post-translational modification essential for eIF5A activity and cell proliferation [1]. The compound is widely utilized as a molecular tool to interrogate eIF5A-dependent translation, polyamine metabolism, and oncogenic signaling networks.

Why GC7 Sulfate Cannot Be Substituted


Generic substitution among eIF5A hypusination modulators is not scientifically valid due to divergent molecular targets, enzymatic specificity, and cellular potency [1]. While compounds like ciclopirox and deferiprone inhibit the downstream enzyme deoxyhypusine hydroxylase (DOHH) with IC50 values in the micromolar to millimolar range (5–200 µM), GC7 Sulfate directly inhibits DHPS with a Ki of 9.7 nM—a >1,000-fold difference in potency . Furthermore, GC7's water solubility and distinct off-target profile (e.g., autophagy induction) preclude simple interchange with other polyamine pathway inhibitors like DFMO [2]. The following evidence quantifies these critical distinctions.

GC7 Sulfate vs. Analogs: Quantitative Evidence


DHPS Inhibition Potency vs. DOHH Inhibitors

GC7 Sulfate exhibits a Ki of 9.7 nM against DHPS, establishing it as a potent and direct inhibitor of the first hypusination step . In stark contrast, the DOHH inhibitors ciclopirox and deferiprone demonstrate cellular IC50 values for deoxyhypusine hydroxylase inhibition ranging from 5–200 µM and 10–450 µM for DNA synthesis inhibition [1]. This represents a >3-order-of-magnitude difference in target engagement concentration.

Deoxyhypusine Synthase eIF5A Hypusination Enzyme Kinetics

Cell-Free Hypusination Inhibition vs. Next-Gen Inhibitors

In cell-free hypusination assays, GC7 Sulfate inhibits DHPS activity with an IC50 of 1.5 nM (pH 7.5, 37°C) [1]. This value serves as a benchmark for evaluating novel DHPS inhibitors. For example, a recent screen of 1,7-diaminoheptane derivatives identified compounds with IC50 values as low as 62 nM, indicating that GC7 remains approximately 40-fold more potent than many structurally optimized analogs [2].

Deoxyhypusine Synthase Hypusine Biosynthesis Inhibitor Screening

Cellular Hypusine Suppression in CHO Cells

Treatment of CHO cells with 1 µM GC7 Sulfate results in near-complete inhibition of hypusine production, demonstrating potent cellular target engagement . While DOHH inhibitors like ciclopirox require concentrations of 30 µM or higher to achieve comparable eIF5A modification blockade, GC7 achieves functional suppression at concentrations >30-fold lower [1].

eIF5A Hypusination CHO Cells Post-Translational Modification

Synergy with DFMO in Cancer Models

The combination of GC7 Sulfate with the ODC inhibitor DFMO demonstrates synergistic antiproliferative effects in neuroblastoma and endometrial cancer models at concentrations that are individually non-cytotoxic [1]. In vivo, DFMO/GC7 combination suppresses xenograft tumor growth more potently than either drug alone (p=0.002 vs. control), with corresponding reductions in tumoral putrescine (p=0.045) and spermidine levels [2]. The combination shifts the cellular response from G1 arrest (monotherapy) to caspase 3/7/9-mediated apoptosis [1].

Neuroblastoma Endometrial Cancer Combination Therapy

Aqueous Solubility vs. Free Base Form

GC7 Sulfate demonstrates aqueous solubility of 3–5 mg/mL (11–18 mM) at 25°C, enabling direct dissolution in water or PBS for in vitro and in vivo applications . In contrast, the free base form is DMSO-soluble but water-insoluble, requiring organic co-solvents that may confound cellular assays. Furthermore, GC7 Sulfate's solubility profile contrasts sharply with DOHH inhibitors like ciclopirox, which is DMSO-soluble and requires extensive dilution for biological testing .

Solubility Formulation In Vitro Assays

GC7 Sulfate Application Scenarios


eIF5A Hypusination Blockade in Mechanistic Studies

Researchers seeking to unambiguously inhibit the first step of eIF5A hypusination should utilize GC7 Sulfate at 1–10 µM. Its nanomolar Ki ensures complete DHPS blockade, enabling clear differentiation of hypusine-dependent vs. -independent cellular processes [1]. This is particularly critical for studies investigating eIF5A's role in translation elongation, autophagy regulation, or mitochondrial function, where alternative DOHH inhibitors would introduce confounding metal-chelation effects.

Combination Screening with Polyamine Inhibitors

GC7 Sulfate is an essential component for evaluating synergistic strategies targeting the polyamine-hypusine axis. Its demonstrated synergy with DFMO (ODC inhibitor) and ADI-PEG20 (arginine deiminase) makes it invaluable for preclinical cancer research focused on overcoming metabolic resistance mechanisms [2]. Procurement of GC7 Sulfate enables the replication of published synergistic regimens and the exploration of novel combinatorial approaches.

In Vivo Tumor Xenograft Applications

For in vivo efficacy studies in murine cancer models, GC7 Sulfate's aqueous solubility (3–5 mg/mL) facilitates intraperitoneal or intravenous administration without the need for organic co-solvents . Dosing regimens of 0.9–10 mg/kg have demonstrated tumor growth suppression in melanoma, neuroblastoma, and endometrial cancer xenografts . The sulfate salt formulation minimizes vehicle-related toxicity and ensures consistent bioavailability.

Biomarker-Driven Prognostic Studies

Given the correlation between elevated DHPS expression and poor prognosis in neuroblastoma and other cancers, GC7 Sulfate serves as a critical tool for validating DHPS as a therapeutic target and prognostic biomarker [1]. Researchers can employ GC7 Sulfate to assess the functional consequences of DHPS overexpression or knockdown, thereby establishing a causal link between enzyme activity and tumor aggressiveness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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